molecular formula C10H10F3N B2620865 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 113721-77-0

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2620865
Key on ui cas rn: 113721-77-0
M. Wt: 201.192
InChI Key: KHCNWJQUAKFPOQ-UHFFFAOYSA-N
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Patent
US05686458

Procedure details

In accordance with the same procedures as in Preparation 1-1, except that 25 ml of phenethylamine(0.2M) and 30 ml of anhydrous trifluoroacetic acid(0.21M) were used as starting materials, 5.4 g of the title compound was prepared.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[F:10][C:11]([F:16])([F:15])[C:12](O)=O>>[F:10][C:11]([F:16])([F:15])[CH:12]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2][CH2:1][NH:9]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Preparation 1-1

Outcomes

Product
Name
Type
product
Smiles
FC(C1NCCC2=CC=CC=C12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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